N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide
Description
“N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide” (CAS: 2062613-30-1) is a sulfonamide derivative featuring a fluorinated aromatic system and an imine (E-configuration) functional group. Its molecular formula is C₁₃H₁₁F₂N₂O₂S, with a molecular weight of 297.30 g/mol. The compound is characterized by a 2,6-difluorophenyl group linked via a methyleneamino bridge to a 4-methylbenzenesulfonamide moiety. It is structurally related to sulfonohydrazides and sulfonamides, which are widely studied for their biological and material science applications .
The compound’s InChIKey (JBFITZANLQZQOF-RQZCQDPDSA-N) confirms its stereochemical configuration and electronic properties. It is primarily used in research settings, with suppliers listing it under synonyms such as N'-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide and CID 9783796 . Structural validation methods, such as those implemented in the SHELX software suite, are critical for confirming its crystallographic parameters .
Properties
IUPAC Name |
N-[(E)-(2,6-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFITZANLQZQOF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction:
React 2,6-difluoroaniline with 4-methyl-benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane) at low temperatures.
Use a base like triethylamine to facilitate the reaction.
The product is isolated through recrystallization from ethanol or similar solvents.
Methylation Process:
React the intermediate product with formaldehyde under acidic conditions.
Ensure optimal temperature and pH control for high yield.
Industrial Production Methods
In industrial settings, the process can be scaled up using continuous flow reactors to ensure consistency, higher yields, and improved safety. The reactors allow better control over reaction parameters like temperature, pressure, and mixing, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation:
Reacts with common oxidizing agents like potassium permanganate under controlled conditions to yield sulfone derivatives.
Reduction:
Reduces with agents like sodium borohydride, potentially forming amine derivatives.
Substitution:
Undergoes electrophilic aromatic substitution due to the presence of fluorine atoms, which can be displaced by nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various nucleophile-adducts depending on the substituent.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for designing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in developing new chemical entities.
Biology
Explored for its potential as an enzyme inhibitor due to its structural resemblance to biological molecules. It may act as a lead compound in developing pharmaceuticals targeting specific enzymes or receptors.
Medicine
Investigated for its antimicrobial and anti-inflammatory properties. The sulfonamide group is known for its bacteriostatic effects, and fluorinated compounds often exhibit enhanced biological activity.
Industry
Utilized in the production of specialty chemicals and materials. Its fluorinated aromatic rings contribute to the thermal and chemical stability of materials, making it valuable in high-performance coatings and polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The methyleneamino linkage facilitates binding to active sites, while the sulfonamide group may mimic the natural substrates or inhibitors of the enzyme. The fluorinated aromatic rings enhance the binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide” can be contextualized by comparing it to related sulfonamide and sulfonohydrazide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonohydrazides (e.g., N'-(2,5-bis(2,2,2-trifluoroethoxy)benzoyl)-4-fluorobenzenesulfonohydrazide) exhibit enhanced hydrogen-bonding capacity due to the –NH–NH– group, which may increase solubility in polar solvents compared to the target compound .
Compounds with bulkier fluorinated groups (e.g., 2,5-bis(2,2,2-trifluoroethoxy) show higher molecular weights and altered lipophilicity, which may impact membrane permeability .
Storage and Stability :
- While the target compound’s storage conditions are unspecified, N-(2,6-Difluorophenyl)-4-methyl-benzenesulfonamide requires refrigeration (2–8°C) to prevent hydrolysis, suggesting that the imine group in the target compound might confer greater stability at room temperature .
Research Implications
- Pharmaceutical Relevance: Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The imine group in the target compound could modulate interactions with biological targets like carbonic anhydrases or tyrosine kinases .
- Material Science : Fluorinated aromatic systems are prized for thermal stability and electronic properties, making the target compound a candidate for optoelectronic materials .
Biological Activity
N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group and a sulfonamide moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 306.31 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic processes. Sulfonamides are known to inhibit dihydropteroate synthase, which is crucial in bacterial folate synthesis.
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity.
- Anticancer Properties : The presence of the difluorophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those similar to this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli | 32 µg/mL |
| Sulfonamide B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Studies
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a derivative exhibited IC50 values in the micromolar range against various cancer types.
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation highlighted how derivatives of sulfonamides can overcome resistance mechanisms in bacteria, suggesting that this compound could be effective against resistant strains.
- Case Study on Cancer Cell Apoptosis : Research demonstrated that certain structural modifications in sulfonamides led to increased pro-apoptotic signaling in cancer cells, offering insights into how this compound might be optimized for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
